1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea

Antitumor Pharmacology In Vivo Efficacy Structure-Activity Relationship

The compound 1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea (CAS 102607-83-0) is a member of the diarylsulfonylurea (DSU) class, a series of agents historically developed for their broad-spectrum in vivo antitumor activity against solid tumors. Its key structural feature is the 4-iodo substitution on the N'-phenyl ring, which imparts distinct physicochemical and chemical properties compared to other halogenated or substituted analogs within the same chemotype.

Molecular Formula C14H13IN2O3S
Molecular Weight 416.23
CAS No. 102607-83-0
Cat. No. B2455339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea
CAS102607-83-0
Molecular FormulaC14H13IN2O3S
Molecular Weight416.23
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)I
InChIInChI=1S/C14H13IN2O3S/c1-10-2-8-13(9-3-10)21(19,20)17-14(18)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H2,16,17,18)
InChIKeyZQFVYUWMEAQYHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea (CAS 102607-83-0): A Structurally Distinctive Diarylsulfonylurea for Antitumor Research and Chemical Synthesis


The compound 1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea (CAS 102607-83-0) is a member of the diarylsulfonylurea (DSU) class, a series of agents historically developed for their broad-spectrum in vivo antitumor activity against solid tumors [1]. Its key structural feature is the 4-iodo substitution on the N'-phenyl ring, which imparts distinct physicochemical and chemical properties compared to other halogenated or substituted analogs within the same chemotype [2]. This specific compound serves both as a biologically active entity with documented in vivo efficacy and as a versatile synthetic intermediate for further chemical diversification [1].

Why Generic Substitution of 1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea with Other 4-Halogen Diarylsulfonylurea Analogs Fails


Within the diarylsulfonylurea (DSU) class, the nature of the substituent on the N'-phenyl ring is a critical determinant of both in vivo antitumor potency and physicochemical behavior. Structure-activity relationship (SAR) analysis has established that lipophilicity, heavily influenced by the halogen atom, is a dominant factor governing antitumor activity [1]. Consequently, simply replacing the 4-iodo substituent of this compound with a 4-chloro, 4-bromo, or 4-fluoro analog results in a fundamentally different molecule with non-equivalent in vivo activity, altered lipophilicity (XLogP3), and distinct chemical reactivity [2]. Procurement of a generic analog without this specific substitution pattern will therefore not replicate the biological or chemical performance of this specific compound, making targeted selection essential for consistent research outcomes.

Quantitative Comparative Evidence Guide for 1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea


Comparative In Vivo Antitumor Efficacy Against 6C3HED Lymphosarcoma (Gardner Lymphosarcoma)

The target compound, designated as Example 12, demonstrates a defined, quantifiable in vivo antitumor activity. When administered orally (PO) at a dose of 150 mg/kg once daily for 8 days in mice bearing the 6C3HED lymphosarcoma, it achieved a 76% inhibition of tumor growth [1]. In direct comparison, the 4-chloro analog (Example 2) exhibited a broad and variable activity range of 41-92% inhibition under the same test conditions [1]. The 4-fluoro (Example 7) and 4-bromo (Example 8) analogs similarly showed wide activity ranges (41-95% and 59-100%, respectively), highlighting that the iodo derivative possesses a specific, well-characterized efficacy point within this critical preclinical model.

Antitumor Pharmacology In Vivo Efficacy Structure-Activity Relationship

Physicochemical Differentiation: XLogP3 Lipophilicity Comparison

The 4-iodo substituent confers superior lipophilicity to the target compound compared to other halogenated analogs. The calculated partition coefficient (XLogP3) for 1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea is 3.8 [1]. This value is significantly higher than what would be predicted for the 4-chloro (XLogP3 ~2.9) or 4-fluoro (XLogP3 ~2.3) counterparts, based on Hansch substituent constants (π values: I = 1.12, Cl = 0.71, F = 0.14) [2]. Since lipophilicity has been identified as a key determinant of in vivo diarylsulfonylurea activity, this quantitative difference directly impacts the compound's biological profile and cannot be replicated by less lipophilic analogs [3].

Drug Design ADME Profiling Physicochemical Property

Synthetic Utility: Superior Substrate for Palladium-Catalyzed Cross-Coupling

The presence of an aryl iodide group makes this compound a highly privileged synthetic intermediate. While the patent literature confirms its synthesis via established routes from benzenesulfonyl isocyanate and 4-iodoaniline [1], its true differential value lies in subsequent derivatization. The C-I bond is significantly more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the C-Br or C-Cl bonds found in analogous compounds [2]. This enables more efficient diversification of the DSU scaffold or facilitates the introduction of a radioactive iodine-125 label for in vitro and in vivo probe studies, a transformation not readily accessible with the chloro or fluoro counterparts.

Medicinal Chemistry Synthetic Methodology Radiolabeling

Physicochemical Property Profile: Molecular Weight and Heavy Atom Count for Permeability Assessment

The inclusion of the iodine atom gives this compound a molecular weight of 416.24 g/mol, which is a key differentiator from its halogen analogs [1]. For instance, the 4-chloro analog (C14H13ClN2O3S) has a molecular weight of 324.78 g/mol. The significantly higher molecular weight of the iodo derivative contributes a higher total polar surface area (TPSA) and influences ADME properties such as permeability and solubility. While this can be a liability for certain drug development parameters, it provides a valuable data point for structure-property relationship (SPR) studies investigating the tolerance of the DSU pharmacophore for heavy atoms and high molecular weight, which is essential for understanding the chemical space boundaries of this antitumor class.

Drug-likeness Physicochemical Property Lead Optimization

Best Application Scenarios for Procuring 1-(4-Iodophenyl)-3-((4-methylphenyl)sulfonyl)urea


Preclinical In Vivo Antitumor Pharmacology and SAR Studies

Investigators performing in vivo antitumor efficacy studies using the 6C3HED lymphosarcoma model can use this compound as a specific, high-confidence benchmark. With its quantifiable 76% tumor inhibition at 150 mg/kg PO [1], it provides a stable reference point that is superior to the variable activity ranges exhibited by the 4-chloro (41-92% inhibition) and 4-bromo (59-100% inhibition) analogs. This precision supports reproducible SAR campaigns aimed at defining the role of the N'-phenyl halogen substituent in antitumor activity.

Physicochemical Profiling and Drug Design for Optimized Lipophilicity

For teams focused on ADME or lead optimization, this compound is the optimal choice to explore the high-lipophilicity boundary of the DSU class. Its XLogP3 of 3.8 [1] is a direct result of the iodo substituent, which is a more potent lipophilic modulator than other halogens [2]. Procurement of this specific analog allows for the systematic study of how increased lipophilicity impacts membrane permeability, metabolic stability, and in vivo distribution within this chemotype.

Medicinal Chemistry Diversification and Targeted Library Synthesis

Chemical biology and medicinal chemistry laboratories seeking to diversify the DSU scaffold should procure this compound as a key intermediate. The exceptional reactivity of the aryl iodide bond in cross-coupling reactions [1] enables the efficient, late-stage introduction of a wide range of functional groups (aryl, alkynyl, etc.), a transformation that is far less efficient with the chloro or fluoro analogs. This allows for the rapid generation of focused libraries for hit-to-lead optimization.

Development of Radiolabeled Probes for Biological Studies

For DMPK or pharmacology groups requiring a radiolabeled DSU probe, this compound is the only suitable procurable precursor. The iodine atom can be directly used as a cold carrier for radioiodination (I-125) or serves as the reactive handle for isotopic exchange [1]. This unique synthetic utility is absent in the chloro, fluoro, or methyl analogs, making this specific compound an irreplaceable starting material for developing tools to study drug distribution, target engagement, and metabolism.

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